

Discovery and history of deamino-NAD in biochemical research.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deamino-NAD

Cat. No.: B12361425

[Get Quote](#)

Deamino-NAD: A Lynchpin in NAD⁺ Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deamino-nicotinamide adenine dinucleotide (**deamino-NAD**), also known as nicotinic acid adenine dinucleotide (NaAD), is a pivotal intermediate in the Preiss-Handler pathway, one of the key routes for the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD⁺). While often overshadowed by its well-known successor, NAD⁺, and its signaling-active counterpart, nicotinic acid adenine dinucleotide phosphate (NAADP), **deamino-NAD** holds a critical position in cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to **deamino-NAD**, tailored for researchers and professionals in the life sciences.

Discovery and History

The discovery of **deamino-NAD** is intrinsically linked to the elucidation of the NAD⁺ biosynthetic pathways. While NAD⁺ itself was discovered in the early 20th century by Arthur Harden and William John Young, the specific intermediates of its synthesis were unraveled over several decades.^{[1][2]}

The pivotal work of Jack Preiss and Philip Handler in 1958 led to the characterization of the pathway that converts nicotinic acid (NA) to NAD⁺.^[3] This series of enzymatic reactions, now known as the Preiss-Handler pathway, identified **deamino-NAD** (then referred to as nicotinic acid adenine dinucleotide) as a key intermediate.^[3] Their research demonstrated that nicotinic acid is first converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form **deamino-NAD**.^[3] Subsequently, **deamino-NAD** is amidated to yield the final product, NAD⁺.

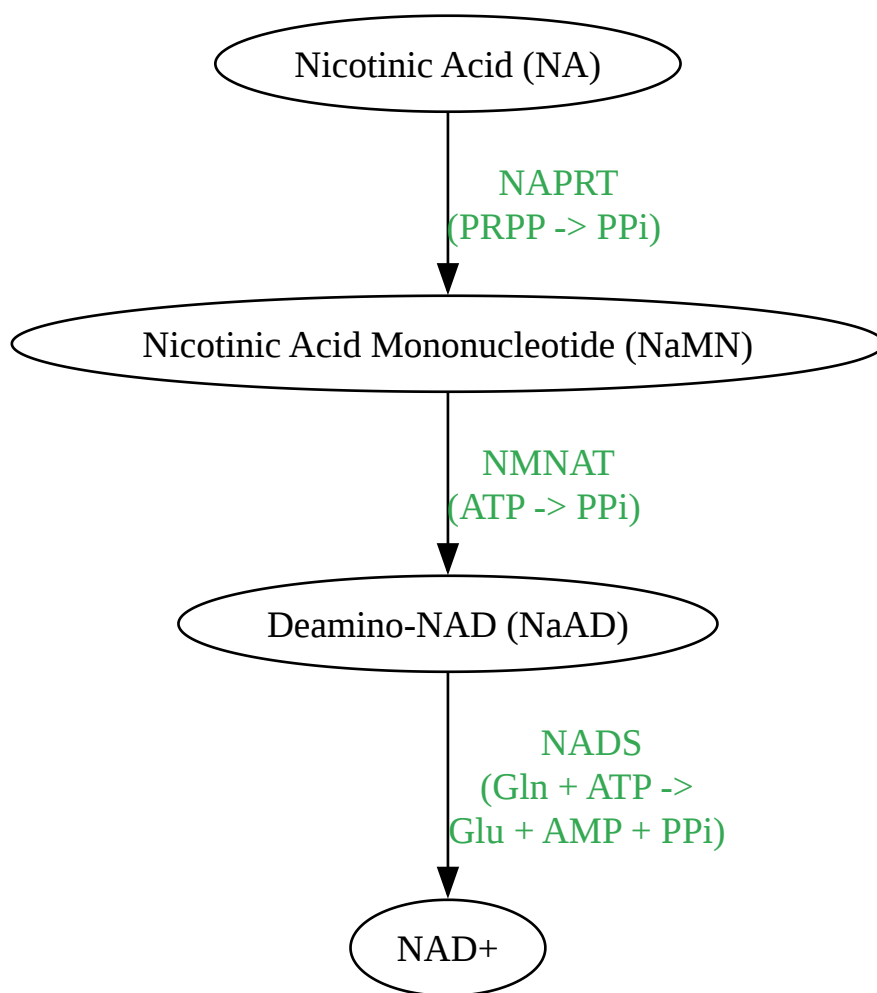
Earlier research in the 1940s by Arthur Kornberg on NAD⁺ biosynthetic enzymes laid the groundwork for these discoveries by being the first to detect an enzyme involved in the biosynthetic pathway.

Biochemical Properties and Synthesis

Deamino-NAD is a dinucleotide composed of a nicotinic acid mononucleotide (NaMN) and an adenosine monophosphate (AMP) moiety, linked by a pyrophosphate bridge. It serves as the direct precursor to NAD⁺ in the Preiss-Handler pathway.

The synthesis and subsequent conversion of **deamino-NAD** are catalyzed by two key enzymes:

- **Nicotinate Mononucleotide Adenylyltransferase (NMNAT)**: This enzyme catalyzes the formation of **deamino-NAD** from NaMN and ATP. There are three isoforms of NMNAT in mammals (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively).
- **NAD⁺ Synthetase (NADS)**: This enzyme catalyzes the final step of the Preiss-Handler pathway, the ATP-dependent amidation of the nicotinic acid carboxyl group of **deamino-NAD** to form the nicotinamide group of NAD⁺. Glutamine or ammonia can serve as the nitrogen donor for this reaction.



[Click to download full resolution via product page](#)

Quantitative Data

Quantitative data on the cellular concentrations of **deamino-NAD** are limited, as it is a transient intermediate. However, studies have shown that its levels can accumulate in tissues with low NAD⁺ synthetase (NADS) activity, such as the lung and skeletal muscle. This suggests that the final amidation step can be a rate-limiting factor in NAD⁺ synthesis in certain tissues.

Table 1: Kinetic Parameters of Enzymes Involved in **Deamino-NAD** Metabolism

Enzyme	Substrate	K _m (μM)	Source
Nicotinate Mononucleotide Adenylyltransferase 1 (Human)	NaMN	~43	
Nicotinate Mononucleotide Adenylyltransferase 2 (Human)	NaMN	~16	
Nicotinate Mononucleotide Adenylyltransferase 3 (Human)	NaMN	~16	
NAD ⁺ Synthetase (Thermotoga maritima)	Deamino-NAD	Not specified	

Note: Kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.

Role in Signaling Pathways

While the primary recognized role of **deamino-NAD** is as a precursor in NAD⁺ biosynthesis, its structural similarity to other signaling molecules warrants consideration of a direct signaling function. However, current research has not yet established a definitive signaling role for **deamino-NAD** itself.

In contrast, its phosphorylated derivative, nicotinic acid adenine dinucleotide phosphate (NAADP), is a potent intracellular second messenger that mobilizes calcium from acidic organelles. The discovery of NAADP's signaling properties has spurred interest in the potential for other NAD⁺ metabolites to have signaling functions.

There is currently no direct evidence to suggest that **deamino-NAD** interacts with or modulates the activity of major NAD⁺-consuming enzymes such as PARPs, sirtuins, or CD38. These

enzymes typically utilize NAD⁺ as a substrate for their catalytic activities.

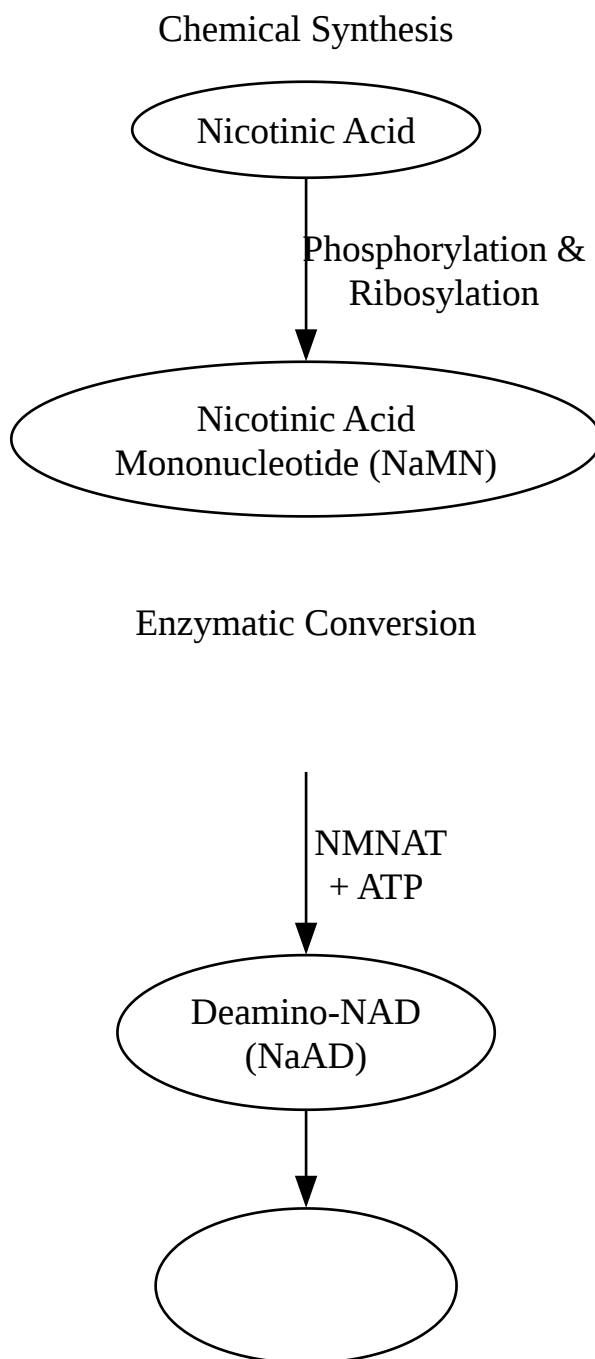
Experimental Protocols

Chemical Synthesis of Deamino-NAD (Nicotinic Acid Adenine Dinucleotide)

A chemoenzymatic approach can be employed for the synthesis of **deamino-NAD**. This typically involves the chemical synthesis of nicotinic acid mononucleotide (NaMN) followed by an enzymatic conversion to **deamino-NAD**.

Protocol Outline:

- Synthesis of Nicotinic Acid Mononucleotide (NaMN): This can be achieved through various organic synthesis routes, often starting from nicotinic acid and involving phosphorylation and ribosylation steps.
- Enzymatic Conversion to **Deamino-NAD**:
 - Enzyme: Purified Nicotinate Mononucleotide Adenylyltransferase (NMNAT).
 - Reaction Mixture:
 - Nicotinic Acid Mononucleotide (NaMN)
 - Adenosine Triphosphate (ATP)
 - MgCl₂
 - Buffer (e.g., Tris-HCl, pH 7.5)
 - Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.
 - Purification: The resulting **deamino-NAD** can be purified using techniques such as ion-exchange chromatography or reversed-phase HPLC.



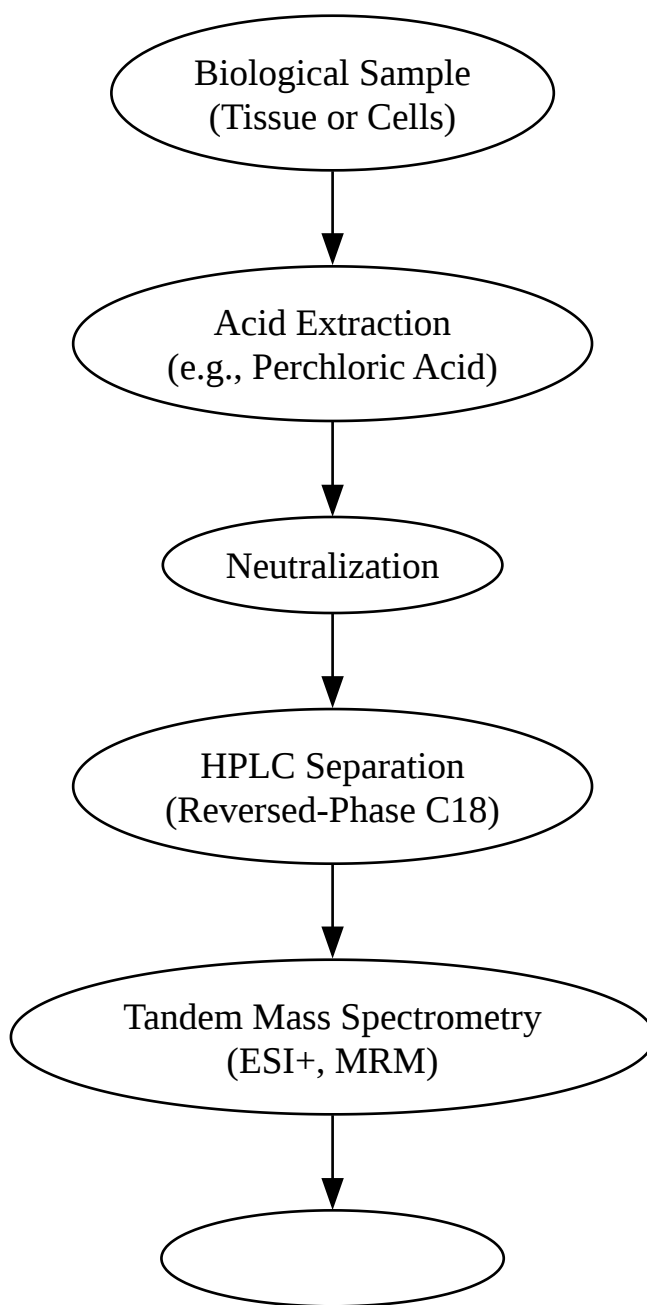
[Click to download full resolution via product page](#)

Quantification of Deamino-NAD by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of **deamino-NAD** in biological samples.

Protocol Outline:

- Sample Preparation (Acid Extraction):
 - Homogenize tissue or cell pellets in a cold acidic solution (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize the nucleotides.
 - Centrifuge to pellet the protein precipitate.
 - Neutralize the supernatant with a potassium carbonate solution.
 - Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the nucleotide extract.
- HPLC Separation:
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
- MS/MS Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the m/z of **deamino-NAD**) and a specific product ion are monitored.



[Click to download full resolution via product page](#)

Enzymatic Assay for NAD⁺ Synthetase Activity

The activity of NAD⁺ synthetase can be determined by measuring the rate of NAD⁺ formation from **deamino-NAD**.

Protocol Outline:

- Reaction Mixture:
 - **Deamino-NAD** (substrate)
 - ATP
 - Glutamine or NH_4Cl (nitrogen source)
 - MgCl_2
 - Buffer (e.g., HEPES or Tris-HCl, pH 8.0)
 - Enzyme source (purified NADS or cell/tissue lysate)
- Incubation: Incubate the reaction mixture at 37°C .
- Detection of NAD^+ : The formation of NAD^+ can be monitored using a coupled enzymatic assay.
 - Add alcohol dehydrogenase and ethanol to the reaction.
 - The alcohol dehydrogenase will use the newly formed NAD^+ to oxidize ethanol to acetaldehyde, with the concomitant reduction of NAD^+ to NADH.
 - The increase in NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
- Calculation: The rate of NAD^+ synthesis is calculated from the rate of change in absorbance at 340 nm using the molar extinction coefficient of NADH.

Conclusion

Deamino-NAD, or nicotinic acid adenine dinucleotide, is a crucial but often overlooked intermediate in the Preiss-Handler pathway of NAD^+ biosynthesis. Its discovery was a key step in understanding how cells synthesize the vital coenzyme NAD^+ . While its primary role appears to be that of a metabolic precursor, the potential for direct signaling functions, though currently unsubstantiated, remains an area for future investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the

biochemistry and cellular roles of this important molecule. A deeper understanding of **deamino-NAD** metabolism could provide new insights into the regulation of cellular NAD⁺ pools and may reveal novel targets for therapeutic intervention in diseases associated with altered NAD⁺ homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of deamino-NAD in biochemical research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361425#discovery-and-history-of-deamino-nad-in-biochemical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com